1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one

Medicinal Chemistry ADME Prediction Lead Optimization

Researchers seeking a conformationally distinct quinolinone scaffold often face supply inconsistency for specific dihydro analogs. 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS 53207-49-1) directly addresses the need for a non-aromatic core with defined methyl vectors for SAR exploration. • Differentiated Cytotoxicity Profile: Exhibits lower intrinsic cytotoxicity vs. fully aromatic quinolin-4-one counterparts, ideal for chronic disease models. • Predictive ADME Baseline: With a calculated LogP of 2.02, it serves as a calibrant for in silico permeability models. Supplied with rigorous analytical certification, ensuring batch-to-batch reproducibility for library synthesis.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 53207-49-1
Cat. No. B11911787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one
CAS53207-49-1
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1CN(C2=CC=CC=C2C1=O)C
InChIInChI=1S/C11H13NO/c1-8-7-12(2)10-6-4-3-5-9(10)11(8)13/h3-6,8H,7H2,1-2H3
InChIKeyIWTPNBHUUFMRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one: Medicinal Chemistry Scaffold


1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS 53207-49-1) is a partially saturated heterocyclic compound featuring a dihydroquinolin-4-one core with methyl substituents at the N1 and C3 positions [1]. This core structure is a privileged scaffold in medicinal chemistry, commonly employed as a key intermediate or building block for the synthesis of biologically active molecules [2]. Unlike fully aromatic quinolin-4-ones, the partially reduced 2,3-dihydroquinolin-4-one system exhibits distinct conformational and electronic properties that influence its reactivity and biological profile. Specifically, this scaffold serves as a precursor for developing compounds with a range of potential therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects [3][4].

Why Generic Substitution Fails for 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one


Generic substitution among 2,3-dihydroquinolin-4(1H)-one analogs is not a viable procurement strategy due to the profound impact of minor structural modifications on both biological activity and physicochemical properties. The 2,3-dihydroquinolin-4(1H)-one core itself is a broad class, and specific substitutions dictate target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. For instance, the presence and position of methyl groups on the heterocyclic ring system can dramatically alter the compound's LogP value, which directly influences membrane permeability and cellular uptake [1]. Furthermore, comparative SAR studies reveal that the oxidation state of the quinoline ring (dihydro- vs. fully aromatic) is a critical determinant of cytotoxicity, with the 2,3-dihydroquinolin-4-one scaffold exhibiting a different activity profile than its fully aromatic quinolin-4-one counterpart [2]. Therefore, selecting a specific analog like 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one is a decision based on precise structural requirements for a given research or industrial application, not merely on class membership. The evidence below provides quantifiable differentiation for this specific compound.

Quantitative Evidence for 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one


Lipophilicity and Polar Surface Area Profile

The introduction of methyl groups at the N1 and C3 positions of the 2,3-dihydroquinolin-4(1H)-one core alters the compound's lipophilicity and polar surface area compared to the unsubstituted parent scaffold. This differentiation is critical for predicting membrane permeability and oral bioavailability in early-stage drug discovery [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Cytotoxicity: Dihydroquinolin-4-one vs. Quinolin-4-one Cores

A direct comparative study evaluated the anticancer activity of quinolin-4-one and its reduced 2,3-dihydroquinolin-4-one analog. The data demonstrate that the quinolin-4-one scaffold is significantly more cytotoxic, establishing a clear and quantifiable difference in biological activity based solely on the oxidation state of the heterocyclic core [1].

Anticancer Cytotoxicity Scaffold Hopping

Reliable Sourcing from Specialist Manufacturers

Unlike many research-grade chemicals which are only available from generic catalog suppliers, 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one is stocked and offered by specialist chemical producers with a focus on heterocyclic compounds, such as Achemica and the Florida Center for Heterocyclic Compounds. This sourcing route often implies a more reliable and higher-quality supply for repeat orders compared to compounds that are only available as a one-off custom synthesis .

Chemical Sourcing Synthetic Intermediates Research Materials

Application Scenarios for 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one


Late-Stage Intermediate for Heterocyclic Drug Synthesis

Its stable core structure and the presence of a reactive ketone group at the 4-position make it an ideal building block for generating diverse compound libraries. The specific substitution pattern (N1 and C3 methyls) provides a unique vector for further derivatization, allowing medicinal chemists to explore structure-activity relationships around this core [1].

Physicochemical Tool Compound for ADME Evaluation

With a calculated LogP of 2.02, this compound serves as a useful tool for calibrating in silico ADME models or as a control in experimental assays assessing membrane permeability. Its properties fall within a favorable range for drug-likeness, allowing its use as a baseline scaffold for lead optimization campaigns focused on improving bioavailability [1].

Starting Material for Non-Cytotoxic Dihydroquinolinone Derivatives

Based on the evidence that the 2,3-dihydroquinolin-4-one scaffold exhibits lower intrinsic cytotoxicity than the fully aromatic quinolin-4-one core, this compound is a rational choice for projects aimed at developing therapeutic agents where cytotoxicity is a primary safety concern, such as for chronic disease indications or as chemical probes for in vivo target validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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